6-Fluoroquinolin-3-amine
Overview
Description
6-Fluoroquinolin-3-amine is a complex compound with the linear formula C9H7FN2 . It is a yellow to brown solid with a molecular weight of 162.17 .
Synthesis Analysis
The synthesis of fluoroquinolones, including 6-Fluoroquinolin-3-amine, involves incorporating substituents into various positions of the quinolone system . The structural modifications, including the incorporation of fluorine atoms at C-6 and other positions of the benzene ring, have resulted in a remarkable improvement of antimicrobial properties .Molecular Structure Analysis
The InChI code for 6-Fluoroquinolin-3-amine is1S/C9H7FN2/c10-7-3-6-4-8(11)1-2-9(6)12-5-7/h1-5H,11H2
. This indicates the specific arrangement of atoms in the molecule. Chemical Reactions Analysis
Fluoroquinolones, including 6-Fluoroquinolin-3-amine, exhibit a high level of antibacterial activity due to their enhanced penetration ability through cell membranes and their effects on bacteria reproduction by inhibiting bacterial DNA-gyrase .Physical And Chemical Properties Analysis
6-Fluoroquinolin-3-amine is a yellow to brown solid . The storage temperature is between 2-8°C .Scientific Research Applications
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Antibacterial Applications
- Field : Medical and Pharmaceutical Chemistry .
- Application Summary : Fluoroquinolones, including 6-fluoroquinolines, are widely used as antibacterials . They have a high level of antibacterial activity and a wide spectrum which surpass many antibiotics .
- Methods of Application : Fluoroquinolones inhibit bacterial DNA-gyrase, affecting bacteria reproduction and leading to rapid bacterial death .
- Results : Due to enhanced penetration ability through cell membranes, fluoroquinolones possess a high antibacterial activity .
-
Antimicrobial Applications
- Field : Medical and Pharmaceutical Chemistry .
- Application Summary : Quinoline derivatives, including 6-fluoroquinolines, exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
- Methods of Application : The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring . They inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase .
- Results : Quinolines are used extensively in treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .
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Synthesis of Glycosylhydrazides and Amino Acids
- Field : Organic Chemistry .
- Application Summary : The synthesis of glycosylhydrazides and amino acids has been described on the basis of the corresponding hydrazido- and azido derivatives of 6-fluoroquinolin-4-one-3-carboxylic acids .
- Methods of Application : The specific methods of synthesis are not detailed in the source, but they likely involve organic chemistry techniques such as nucleophilic substitution or condensation reactions .
- Results : The results of these syntheses are not provided in the source, but the products could potentially be used in further chemical reactions or biological studies .
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Antimicrobial Applications
- Field : Medical and Pharmaceutical Chemistry .
- Application Summary : Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
- Methods of Application : The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring . They inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase .
- Results : Quinolines are used extensively in treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .
-
Formation of Complexes with Metals
- Field : Inorganic Chemistry .
- Application Summary : Fluoroquinolones, including 6-fluoroquinolines, can form complexes with metals . These complexes have potential applications in various fields .
- Methods of Application : The specific methods of forming these complexes are not detailed in the source, but they likely involve coordination chemistry techniques .
- Results : The results of these complex formations are not provided in the source, but the complexes could potentially be used in further chemical reactions or biological studies .
-
Anticancer Applications
- Field : Medical and Pharmaceutical Chemistry .
- Application Summary : Some quinoline derivatives, including 6-fluoroquinolines, have shown potent anticancer activity .
- Methods of Application : The anticancer activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring . They inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase .
- Results : Among this series, 3-(((2-fluorophenyl)amino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione (54) and 3-(((4-chlorophenyl)amino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione (55) displayed the most potent anticancer activity compared with 5-fluorouracil as positive control due to presence of fluoro and chloro substitution .
Safety And Hazards
properties
IUPAC Name |
6-fluoroquinolin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-5H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOIFHDOGTUFBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625754 | |
Record name | 6-Fluoroquinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoroquinolin-3-amine | |
CAS RN |
742699-00-9 | |
Record name | 6-Fluoroquinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-fluoroquinolin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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